molecular formula C19H20N6O2S B2757295 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide CAS No. 1235208-02-2

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2757295
CAS No.: 1235208-02-2
M. Wt: 396.47
InChI Key: IHYUOMLVGLGHMK-UHFFFAOYSA-N
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Description

The compound N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide features a quinoxaline-2-carboxamide scaffold linked to a piperidine-4-ylmethyl group, which is further substituted with a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety.

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-12-17(28-24-23-12)19(27)25-8-6-13(7-9-25)10-21-18(26)16-11-20-14-4-2-3-5-15(14)22-16/h2-5,11,13H,6-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYUOMLVGLGHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad antimicrobial activity. The exact pathways and their downstream effects are currently under investigation.

Result of Action

The result of the compound’s action is a decrease in the microbial activity, particularly against Gram-positive bacteria. This can lead to a reduction in the symptoms associated with bacterial infections.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The exact influence of these factors on this compound is currently under investigation.

Biological Activity

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6O2SC_{19}H_{20}N_{6}O_{2}S, with a molecular weight of 396.5 g/mol. Its structure features a quinoxaline core linked to a piperidine ring and a thiadiazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H20N6O2SC_{19}H_{20}N_{6}O_{2}S
Molecular Weight396.5 g/mol
CAS Number1235208-02-2

Anticancer Properties

Thiadiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives of thiadiazoles can significantly suppress the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) .
  • A specific study reported that a related thiadiazole compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, suggesting potent anticancer activity .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of DNA replication : Thiadiazole rings are known to interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.
  • Interaction with tubulin : Some studies suggest that these compounds may bind to tubulin, disrupting microtubule formation and thereby inhibiting cancer cell division .

Case Studies

Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:

  • Alam et al. (2011) : This study synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple human cancer cell lines. The results indicated significant cytotoxicity across different cell types .
  • Yang (2012) : Investigated cinnamic acid derivatives containing thiadiazoles and found enhanced activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
  • Dawood et al. (2013) : Reported on pyrazole-based thiadiazoles showing moderate-to-high anticancer activity against HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cell lines .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Reference
N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide Quinoxaline-2-carboxamide Piperidin-4-ylmethyl + 4-methyl-1,2,3-thiadiazole-5-carbonyl High π-π potential, moderate solubility N/A
N-(2,5-Dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide (18p) 1,3,4-Thiadiazole-2-carboxamide Pyridin-3-yl + 2,5-dimethoxyphenyl Mp: 199–200°C; HRMS m/z 343.0852
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs Thiazole-5-carboxamide 4-Pyridinyl + variable amines Lower metabolic stability
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-4-carboxamide 5-Methylisoxazole + 1,3-thiazol-2-yl Yield: 60%; crystalline structure

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiadiazole core formation : The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized via cyclization of thioamides or hydrazine derivatives under acidic conditions.

Piperidine functionalization : The piperidin-4-ylmethyl group is introduced through reductive amination or nucleophilic substitution, requiring precise pH control (e.g., buffered solutions at pH 6–8).

Quinoxaline coupling : The quinoxaline-2-carboxamide moiety is attached via amide bond formation using coupling agents like HATU or EDC in aprotic solvents (e.g., DMF or DCM).

  • Optimization : Reaction yields (typically 60–85%) are maximized by controlling temperature (e.g., 0–25°C for sensitive intermediates) and using chromatography (silica gel or HPLC) for purification .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the thiadiazole, piperidine, and quinoxaline groups (e.g., thiadiazole protons at δ 8.2–8.5 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 438.1).
  • X-ray Crystallography : Resolves conformational flexibility of the piperidine ring and amide bond geometry (if single crystals are obtainable).
  • FT-IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1700 cm1^{-1} for carboxamide groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent purity : Trace water in DMF can hydrolyze intermediates; use molecular sieves or anhydrous solvents.
  • Catalyst selection : Pd/C vs. Raney nickel in hydrogenation steps alters piperidine ring reduction efficiency.
  • Analytical thresholds : Low-yield routes (<50%) may omit byproducts; cross-validate yields via 1H^1H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinase domains), focusing on the thiadiazole’s sulfur and quinoxaline’s π-π stacking potential.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) with immobilized targets.
  • Cellular Assays : Test cytotoxicity (IC50_{50}) in cancer cell lines (e.g., HepG2) using MTT assays, noting solubility limits in PBS (enhance with DMSO ≤0.1%) .

Q. How does the compound’s stability vary under physiological vs. accelerated degradation conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Thiadiazole rings degrade at pH <3.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition points (>200°C common for carboxamides).
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials .

Q. What computational methods predict the compound’s reactivity in complex biological matrices?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites (e.g., thiadiazole’s S-atom as an electrophile).
  • Metabolite Prediction : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism, prioritizing oxidation of the piperidine methyl group.
  • Solvent-Accessible Surface Area (SASA) : Assess potential for protein binding vs. passive membrane diffusion .

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